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Compound of Interest
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Cat. No.: B15182748

For Researchers, Scientists, and Drug Development Professionals
Introduction

Ethyl-p-anisylurea, with the chemical formula C10H14N202, is a derivative of urea containing
an ethyl group and a p-methoxyphenyl (p-anisyl) group. As with many small molecules in
medicinal chemistry and materials science, a thorough spectroscopic characterization is
essential for confirming its identity, purity, and structural features. This technical guide provides
a summary of the expected spectroscopic data for Ethyl-p-anisylurea, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to
the limited availability of direct experimental spectra for this specific compound in public
databases, this guide presents predicted data based on the analysis of structurally similar
compounds. For comparative purposes, experimental data for the closely related compound, p-
methoxyphenylurea, is also included.

Predicted Spectroscopic Data of Ethyl-p-anisylurea

The following tables summarize the predicted spectroscopic data for Ethyl-p-anisylurea.
These predictions are based on established principles of spectroscopy and data from
analogous compounds.

Table 1: Predicted *H NMR Data for Ethyl-p-anisylurea
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~1.15 Triplet 3H -CH2-CHs
~3.20 Quartet 2H -CHz2-CHs
3.75 Singlet 3H -OCHs
~6.85 Doublet 2H Ar-H (ortho to -OCHs3)
~7.25 Doublet 2H Ar-H (meta to -OCHs)
~6.0-7.0 Broad Singlet 1H Ar-NH-
~5.5-6.5 Broad Singlet 1H -CHz2-NH-

Table 2: Predicted 3C NMR Data for Ethyl-p-anisylurea

Chemical Shift (6, ppm) Assighment

~15 -CH2-CHs

-35 -CH2-CHs

55.3 -OCHs

~114 C-H (ortho to -OCHs)
~122 C-H (meta to -OCHs)
~132 Ar-C-NH

~155 Ar-C-O

~158 C=0

Table 3: Predicted IR Absorption Bands for Ethyl-p-anisylurea
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Wavenumber (cm~?)

Intensity

Assignment

3300-3400 Medium-Strong N-H Stretching
) C-H Stretching (Aliphatic and
2850-3000 Medium _
Aromatic)
~1640 Strong C=0 Stretching (Amide I)
~1550 Medium N-H Bending (Amide II)
1510, 1450 Medium C=C Stretching (Aromatic)
C-0O-C Asymmetric Stretching
~1240 Strong
(Aryl Ether)
) C-0O-C Symmetric Stretching
~1030 Medium

(Aryl Ether)

Table 4: Predicted Mass Spectrometry Data for Ethyl-p-anisylurea

m/z Interpretation
194 [M]* (Molecular lon)
151 [M - C2HsN]*

136 [M - C2HsNCOJ*
123 [H2NCeH4OCHs]*
108 [CeHaOCHs]*

Experimental Spectroscopic Data of p-
Methoxyphenylurea

For reference, the following data is available from the PubChem database for p-

Methoxyphenylurea (p-Anisylurea), a structurally similar compound lacking the ethyl group.[1]

Table 5: Experimental Mass Spectrum of p-Methoxyphenylurea[1]
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miz Relative Intensity
166 100

123 60

108 55

Table 6: Experimental IR Spectrum of p-Methoxyphenylurea[1]

Technique Source of Spectrum

MAYBRIDGE CHEMICAL COMPANY LTD.,
NORTH CORNWALL, ENGLAND

KBr WAFER

ATR-IR Bio-Rad Laboratories, Inc.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

e 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer
acquisition time due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder and press it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas or liquid chromatography.

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

¢ Detection: The detector records the abundance of each ion.

o Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and
fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. p-Methoxyphenylurea | CBH10N202 | CID 74066 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl-p-anisylurea: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15182748#spectroscopic-data-of-ethyl-p-anisylurea-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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